Hinokitiol

Descripción general

Descripción

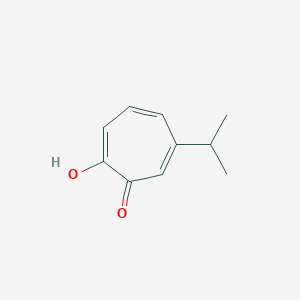

Hinokitiol, also known as β-thujaplicin, is a natural monoterpenoid found in the wood of trees in the Cupressaceae family. It was first isolated by Japanese chemist Tetsuo Nozoe in 1936 from the heartwood of Taiwanese hinoki (Chamaecyparis taiwanensis). This compound is known for its unique heptagonal molecular structure and is the first non-benzenoid aromatic compound identified . This compound has a variety of applications, including use in oral and skin care products, as a food additive, and in scientific research due to its biological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hinokitiol can be synthesized through several methods. One common synthetic route involves the cyclization of a suitable precursor under acidic conditions to form the tropolone ring structure. The reaction typically requires a catalyst such as sulfuric acid and proceeds through a series of intermediate steps, including the formation of a cycloheptatriene derivative .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as the heartwood of Cupressaceae trees. The extraction process includes steam distillation or solvent extraction, followed by purification steps like recrystallization to obtain pure this compound .

Análisis De Reacciones Químicas

Structural Characteristics and Reactivity

Hinokitiol’s conjugated π-electron system and hydroxyl group enable chelation with metal ions and participation in redox reactions. Its stability under acidic/basic conditions and resistance to conversion into catechol derivatives distinguish it from phenolic compounds . Key reactive sites include:

-

C-2 hydroxyl group : Participates in hydrogen bonding and deprotonation.

-

C-4 isopropyl group : Influences steric effects and lipophilicity.

-

Tropolone ring : Facilitates aromatic electrophilic substitution and redox cycling .

Complexation with Metal Ions

This compound acts as a bidentate ligand, forming stable complexes with transition metals through its hydroxyl and ketone oxygen atoms.

Mechanism :

-

Chelation involves deprotonation of the hydroxyl group and coordination via O⁻ and carbonyl O .

-

Iron complexes exhibit higher stability than transferrin-iron complexes, enabling iron transport across membranes .

Redox Activity and DNA Interaction

This compound-iron complexes display redox-dependent biphasic effects:

-

Pro-oxidant at low Fe²⁺:Hino ratios (<3:1): Enhances ROS generation via Fenton reactions, increasing DNA damage in HeLa cells .

-

Antioxidant at high ratios (>3:1): Suppresses ROS by sequestering labile iron .

Key Findings :

-

Complex stoichiometry dictates redox behavior: 1:1 and 1:2 Fe²⁺:Hino complexes are pro-oxidants, while 1:3 complexes are inert .

-

ROS modulation correlates with altered labile iron pool (LIP) levels .

Acid/Base Stability and Degradation Pathways

This compound resists decomposition under mild conditions but undergoes specific transformations:

Stability Notes :

-

Forms salts (e.g., sodium hinokitiolate) in alkaline media without degradation .

-

Corrodes iron-based equipment due to chelation, requiring glass/ceramic reactors .

Synthetic Reactions and By-Product Management

Industrial synthesis involves multi-step processes:

-

Alkylation : Isopropylation of cyclopentadiene to yield 1-isopropylcyclopentadiene .

-

Diels-Alder Reaction : With dihaloketenes to form bicyclic adducts .

-

Solvolysis : Adduct decomposition in hydrophilic solvents (e.g., DMF/H₂O) at 50–140°C .

Optimization Challenges :

-

High-boiling by-products form during solvolysis unless triethylamine is added incrementally .

-

Yield improves with organic acids (e.g., acetic acid) but complicates purification .

Analytical Derivatization for Quantification

This compound is quantified via HPLC after derivatization with dabsyl chloride (Dabsyl-Cl):

| Parameter | Optimal Condition | Efficiency | Source |

|---|---|---|---|

| Time | 10 min at 55°C | >98% conversion | |

| pH | 9.5 (borate buffer) | Maximal yield | |

| Detection | Visible light (450 nm) | Linear range: 1–50 µg/mL |

Chromatography : Retention time = 6.8 min; eluent = acetonitrile/water gradient .

This compound’s chemical versatility underpins its applications in metallurgy, medicine, and environmental science. Its ability to modulate metal ion bioavailability and redox states makes it a focal point for developing ionophores and chelation therapies.

Aplicaciones Científicas De Investigación

Hinokitiol has a wide range of scientific research applications:

Chemistry: Used as a ligand in coordination chemistry due to its metal-chelating properties.

Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological studies.

Medicine: Investigated for its anticancer, anti-inflammatory, and neuroprotective effects.

Industry: Used in the production of antibacterial wound dressings and as an additive in personal care products.

Mecanismo De Acción

Hinokitiol exerts its effects through various mechanisms:

Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.

Anticancer Activity: Induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways such as the p53 and NF-κB pathways.

Anti-inflammatory Activity: Inhibits the NF-κB pathway and reduces the production of pro-inflammatory cytokines.

Comparación Con Compuestos Similares

Hinokitiol is unique due to its tropolone ring structure and broad spectrum of biological activities. Similar compounds include:

Tropolone: Shares the tropolone ring but lacks the isopropyl group, resulting in different biological activities.

Colchicine: Another tropolone derivative with distinct pharmacological properties, primarily used as an anti-gout agent.

This compound stands out for its versatility and wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.

Actividad Biológica

Hinokitiol, a natural monoterpenoid phenol derived from the heartwood of various trees, particularly Calocedrus formosana, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and hepatoprotective effects, supported by relevant studies and data.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against a wide range of pathogenic bacteria and fungi. Research indicates that its minimum inhibitory concentration (MIC) values range significantly, demonstrating effectiveness against various strains:

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 0.1 |

| Escherichia coli | 164 |

| Candida albicans | 50 |

This compound's mechanism involves disrupting microbial membranes and inhibiting biofilm formation, making it a promising candidate for treating infections resistant to conventional antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been extensively studied. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various cell types. Notably, this compound reduces the activation of the NF-κB signaling pathway, which is crucial in inflammation:

- Study Findings :

- At concentrations of 100 μM, this compound significantly decreased mRNA levels of IL-8 (58.77%), IL-6 (64.64%), and IL-1β (54.19%) in human corneal epithelial cells .

- In chondrocytes, this compound inhibited IL-1β-stimulated matrix metalloproteinases (MMPs) in a dose-dependent manner while promoting collagen synthesis .

Anticancer Properties

This compound has shown promising anticancer effects across various cancer types by inducing apoptosis and inhibiting cell proliferation:

- Reactive Oxygen Species (ROS) Production : this compound treatment leads to increased ROS levels in cancer cells, triggering apoptotic pathways .

- Cell Cycle Arrest : It induces cell cycle arrest in S phase and promotes autophagy in lung adenocarcinoma cells .

- Apoptotic Markers : Increased expression of cleaved PARP and active caspase-3 indicates enhanced apoptosis upon this compound treatment .

Case Studies

- In endometrial cancer cell lines (Ishikawa, HEC-1A, KLE), this compound reduced cell viability significantly at concentrations starting from 5 μM after 48 hours .

- In lung adenocarcinoma cells resistant to EGFR-TKI therapy, this compound induced DNA damage and autophagy while overcoming resistance mechanisms .

Hepatoprotective Effects

Research has indicated that this compound possesses hepatoprotective properties. It mitigates liver damage induced by toxins through its antioxidant effects and regulation of inflammatory pathways:

Propiedades

IUPAC Name |

2-hydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(11)10(12)6-8/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWUEFKEXZQKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)C(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Record name | hinokitiol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hinokitiol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043911 | |

| Record name | beta-Thujaplicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Thujaplicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

140.00 °C. @ 10.00 mm Hg | |

| Record name | beta-Thujaplicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.2 mg/mL at 25 °C | |

| Record name | beta-Thujaplicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

499-44-5 | |

| Record name | Hinokitiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Thujaplicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | hinokitiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Thujaplicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-isopropyl-2,4,6-cyclohepta-2,4,6-trien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-THUJAPLICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5335D6EBI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Thujaplicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

52 - 52.5 °C | |

| Record name | beta-Thujaplicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.